Cetirizine D4 dihydrochloride chemical structure and properties
Cetirizine D4 dihydrochloride chemical structure and properties
Structural Analysis, Physicochemical Properties, and Bioanalytical Applications
Executive Summary
Cetirizine-d4 dihydrochloride is the deuterated stable isotope of the second-generation antihistamine cetirizine.[1][2][] It serves as the gold-standard Internal Standard (IS) for the quantification of cetirizine in biological matrices (plasma, urine) using LC-MS/MS. Its specific isotopic labeling (+4 Da mass shift) is engineered to circumvent isotopic interference from the natural chlorine isotopes present in the parent molecule, ensuring high-precision bioanalysis. This guide details its chemical structure, property profile, and validated experimental workflows.[2]
Part 1: Chemical Identity & Structural Elucidation
Structural Constitution
Cetirizine-d4 is distinguished by the incorporation of four deuterium atoms on the ethoxy spacer linking the piperazine ring to the acetic acid moiety. This specific positioning is critical: it places the label in a metabolically stable region while ensuring the primary fragmentation pathway (cleavage of the benzhydryl group) produces a consistent product ion, simplifying MS/MS transition optimization.
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Chemical Name: Cetirizine-d4 dihydrochloride[1][][4][5][6][7][8][9]
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IUPAC Name: 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride[][9]
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CAS Number: 1219803-99-8 (Free base labeled variant often referenced; salt forms vary by supplier)
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Molecular Weight: ~465.83 g/mol (Salt), ~392.91 g/mol (Free Base)
Isotopic Design Logic (Expert Insight)
Cetirizine contains a chlorine atom (
-
Why D2 is insufficient: A di-deuterated standard (+2 Da) would have a precursor mass identical to the
isotope of the unlabeled analyte, leading to "cross-talk" and inaccurate quantification. -
Why D4 is required: A tetra-deuterated standard (+4 Da) shifts the precursor mass well beyond the natural isotopic envelope of the analyte, eliminating interference.
Figure 1: Structural dissection of Cetirizine-d4. The green node highlights the specific position of the deuterium label (D4) on the ethoxy bridge.
Part 2: Physicochemical Properties[2]
The dihydrochloride salt form is preferred for its superior water solubility and crystalline stability compared to the zwitterionic free base.
| Property | Data Value | Technical Implication |
| Physical State | White to off-white crystalline powder | Hygroscopic; requires desiccated storage. |
| Solubility (Water) | Freely soluble (>100 mg/mL) | Ideal for aqueous mobile phases and rapid dissolution. |
| Solubility (Organic) | Soluble in MeOH, EtOH; Slightly soluble in DMSO | Compatible with protein precipitation (ACN/MeOH) workflows. |
| pKa Values | ~2.2, 2.9 (Carboxyl/Piperazine), 8.0 (Piperazine) | Zwitterionic at physiological pH; retention on C18 requires pH control (acidic). |
| Melting Point | 220–225°C (Decomposes) | High thermal stability for solid-state storage. |
| Hygroscopicity | High | Weighing must be performed quickly; store stock solutions rather than solids for daily use. |
Part 3: Bioanalytical Applications (LC-MS/MS)
Mass Spectrometry Methodology
In pharmacokinetic (PK) studies, Cetirizine-d4 is used to normalize variations in extraction recovery and matrix ionization suppression.
MRM Transition Strategy:
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Analyte (Cetirizine):
389.2 201.1 -
Internal Standard (Cetirizine-d4):
393.2 201.1
Mechanistic Note: The transition to the 201.1 fragment involves the cleavage of the piperazine ring, generating the [(4-chlorophenyl)(phenyl)methyl]
Experimental Protocol: Plasma Extraction
Validation Standard: FDA Bioanalytical Method Validation Guidelines.
Step 1: Stock Preparation
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Dissolve 1.0 mg Cetirizine-d4 2HCl in 1.0 mL Methanol (Free base equivalent correction factor: 0.84).
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Store at -20°C (Stable for >12 months).
Step 2: Sample Processing (Protein Precipitation)
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Aliquot: Transfer 50
L of human plasma into a 1.5 mL centrifuge tube. -
IS Spiking: Add 20
L of Cetirizine-d4 working solution (500 ng/mL in water). Vortex gently. -
Precipitation: Add 200
L of Acetonitrile (ice-cold). -
Agitation: Vortex for 30 seconds at high speed.
-
Separation: Centrifuge at 10,000
g for 10 minutes at 4°C. -
Transfer: Inject 5
L of the clear supernatant into the LC-MS/MS.
Figure 2: Validated LC-MS/MS workflow for Cetirizine quantification using D4-IS. Note the common fragment ion (201) derived from the chlorobenzhydryl moiety.
Part 4: Handling, Stability, and Storage
Storage Conditions
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Solid State: Store at -20°C under inert atmosphere (Nitrogen/Argon). The dihydrochloride salt is hydroscopic; exposure to ambient humidity will cause deliquescence, altering the effective weight.
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Solution State: Stock solutions in Methanol are stable for at least 1 year at -20°C. Aqueous working solutions should be prepared fresh weekly or stored at 4°C for no more than 1 month due to potential ester hydrolysis (slow but possible at neutral pH).
Safety Profile
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GHS Classification: Acute Toxicity (Oral), Eye Irritation.
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood when handling the powder form to avoid inhalation.
References
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BenchChem. (2025).[2][10][11][12] Determination of Cetirizine in Human Plasma by LC-MS/MS using Cetirizine-d4 as an Internal Standard. Retrieved from
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 92044404, Cetirizine (D4 dihydrochloride). Retrieved from
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Cayman Chemical. (2023). Cetirizine (hydrochloride) Product Information & Stability. Retrieved from
- Tan, A., et al. (2006). High-throughput determination of cetirizine in human plasma by LC-MS/MS. Journal of Chromatography B, 837(1-2), 1-10.
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Springer Nature Experiments. (2016). Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. clinivex.com [clinivex.com]
- 5. (±)-Cetirizine-d4 Dihydrochloride | CymitQuimica [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. EP2019096A1 - Process for obtaining Cetirizine dihydrochloride - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
- 9. Cetirizine (D4 dihydrochloride) | C21H27Cl3N2O3 | CID 92044404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
